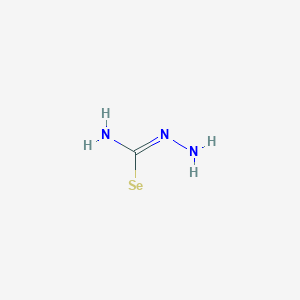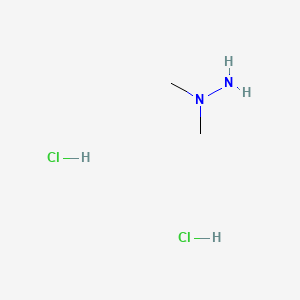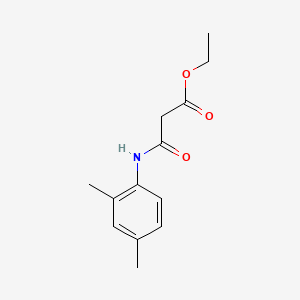![molecular formula C17H17BrN4O5 B1623241 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide CAS No. 76337-89-8](/img/structure/B1623241.png)
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide is a complex organic compound with a unique structure that includes a glycinamide backbone, a benzoyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide typically involves multiple steps, including the nitration of benzoyl compounds and the subsequent coupling with glycinamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical reactors and purification systems to achieve the necessary scale and quality. The process must adhere to stringent safety and environmental regulations due to the potentially hazardous nature of the reagents and intermediates involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzoyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzoyl compounds.
Applications De Recherche Scientifique
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially modulating their activity. The benzoyl group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzoic acid: A precursor to various dyes and pharmaceuticals.
4-Nitrobenzoic acid: Used in the synthesis of anesthetics like procaine.
3-Nitrobenzoic acid: Utilized in the preparation of 3-aminobenzoic acid, which is used in dye synthesis.
Uniqueness
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
76337-89-8 |
|---|---|
Formule moléculaire |
C17H17BrN4O5 |
Poids moléculaire |
437.2 g/mol |
Nom IUPAC |
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide |
InChI |
InChI=1S/C17H16N4O5.BrH/c18-9-15(22)20-16(23)10-19-14-7-6-12(21(25)26)8-13(14)17(24)11-4-2-1-3-5-11;/h1-8,19H,9-10,18H2,(H,20,22,23);1H |
Clé InChI |
QVWJCUJDVACOBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC(=O)NC(=O)CN.Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC(=O)NC(=O)CN.Br |
| 76337-89-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)




![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-](/img/structure/B1623167.png)

![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)





![1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene](/img/structure/B1623181.png)
